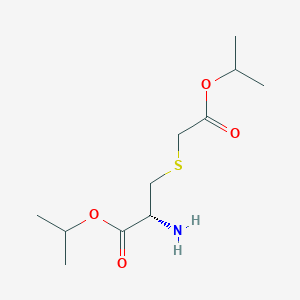

Carbocisteine Diisopropyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbocisteine Diisopropyl Ester can be synthesized through esterification processes. One efficient method involves the use of triphenylphosphine oxide and oxalyl chloride as coupling reagents for the esterification of alcohols with carboxylic acids . This reaction is typically carried out at room temperature for about an hour, yielding high efficiency under mild and neutral conditions.

Industrial Production Methods

Industrial production of this compound involves the alkylation of cysteine with chloroacetic acid, followed by esterification with isopropanol. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Carbocisteine Diisopropyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of carbocisteine and isopropanol.

Oxidation and Reduction: These reactions can modify the sulfur-containing functional groups, affecting the compound’s activity and stability.

Common Reagents and Conditions

Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid, resulting in the cleavage of the ester bond.

Basic Hydrolysis: Utilizes bases such as sodium hydroxide, producing a carboxylate salt and an alcohol.

Major Products Formed

The primary products formed from the hydrolysis of this compound are carbocisteine and isopropanol. These reactions are crucial for understanding the compound’s stability and potential degradation pathways .

Aplicaciones Científicas De Investigación

Carbocisteine Diisopropyl Ester has a wide range of applications in scientific research:

Mecanismo De Acción

Carbocisteine Diisopropyl Ester exerts its effects by reducing the viscosity of mucus, making it easier to expel from the respiratory tract. It modulates the production of glycoproteins such as fucomucins, sialomucins, and sulfomucins, which regulate the viscoelastic properties of bronchial mucus . This action helps prevent bacterial adherence to cells, reducing the risk of pulmonary infections .

Comparación Con Compuestos Similares

Similar Compounds

Erdosteine: Another mucolytic agent used for similar respiratory conditions.

Dornase Alfa: An enzyme used to break down DNA in mucus, primarily for cystic fibrosis.

Mannitol: An osmotic agent used to clear mucus in cystic fibrosis patients.

Uniqueness

Carbocisteine Diisopropyl Ester is unique due to its dual action of reducing mucus viscosity and modulating mucin production. This dual mechanism provides a comprehensive approach to managing respiratory conditions, making it a valuable compound in both research and clinical settings .

Propiedades

Fórmula molecular |

C11H21NO4S |

|---|---|

Peso molecular |

263.36 g/mol |

Nombre IUPAC |

propan-2-yl (2R)-2-amino-3-(2-oxo-2-propan-2-yloxyethyl)sulfanylpropanoate |

InChI |

InChI=1S/C11H21NO4S/c1-7(2)15-10(13)6-17-5-9(12)11(14)16-8(3)4/h7-9H,5-6,12H2,1-4H3/t9-/m0/s1 |

Clave InChI |

HJOPDYLREAJNMK-VIFPVBQESA-N |

SMILES isomérico |

CC(C)OC(=O)CSC[C@@H](C(=O)OC(C)C)N |

SMILES canónico |

CC(C)OC(=O)CSCC(C(=O)OC(C)C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)

![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)

![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)

![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)

![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)